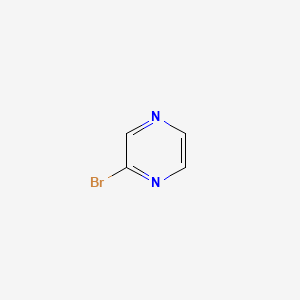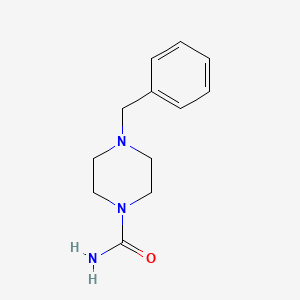
2-Bromopyrazine
Descripción general
Descripción
2-Bromopyrazine is a useful research compound. Its molecular formula is C4H3BrN2 and its molecular weight is 158.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Bromopyrazine has been studied for its effectiveness as a corrosion inhibitor. Research indicates that it acts as a good inhibitor for cold rolled steel in acidic environments, particularly hydrochloric acid. The adsorption of this compound on metal surfaces follows the Langmuir adsorption isotherm, and it functions as a mixed-type inhibitor. These findings suggest its potential application in protecting metals from corrosion in industrial processes (Deng, Li, & Fu, 2011); (Li, Deng, & Fu, 2011).
Computational Chemistry in Corrosion Inhibition
Further studies utilizing density functional theory (DFT) and molecular dynamics (MD) simulations have been conducted to understand the corrosion inhibitory action of this compound and related compounds. These studies help in predicting the efficiency of such compounds as corrosion inhibitors, thereby aiding in the development of more effective anti-corrosion agents (Saha, Hens, Murmu, & Banerjee, 2016).
Synthesis of Luminescent Chromophores
This compound has been used in the synthesis of pyrazine derivatives related to the luminescent chromophore coelenterazine. This application is particularly significant in the field of biochemistry and molecular biology, where such luminescent compounds are used in various assays and research studies (Jones, Keenan, & Hibbert, 1996).
Antimicrobial Activity
Research has been conducted on bromo-benzothiazolopyrazolines, which include this compound derivatives, to study their antimicrobial activity against pathogenic bacteria. This suggests potential applications of this compound in developing new antimicrobial agents (Tewari, Kumar, Pathak, Rani, & Kant, 2009).
Electronic and Photophysical Properties
The study of dicyanopyrazine derivatives, including this compound, for the synthesis of fluorescent dyes indicates its potential in the development of electroluminescent materials. Such materials have applications in electronic devices, displays, and lighting technologies (Jaung, Matsuoka, & Fukunishi, 1998).
Safety and Hazards
2-Bromopyrazine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
It’s known that bromopyrazines are often used as intermediates in organic synthesis , suggesting they may interact with a variety of molecular targets depending on the specific reactions they are involved in.
Mode of Action
The specific mode of action of 2-Bromopyrazine is not well-documented. As an organic compound, it likely interacts with its targets through covalent bonding, given the presence of a reactive bromine atom. This bromine atom can participate in various chemical reactions, leading to changes in the target molecules .
Biochemical Pathways
Bromopyrazines are known to be used in the synthesis of various organic compounds , suggesting they may be involved in a wide range of biochemical pathways depending on the specific context of their use.
Result of Action
Given its use as an intermediate in organic synthesis , it is likely that its effects would largely depend on the specific reactions it is involved in and the resulting products of these reactions.
Propiedades
IUPAC Name |
2-bromopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCNCNTGOFBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349062 | |
| Record name | 2-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-63-3 | |
| Record name | 2-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-bromopyrazine, and how have researchers determined this information?
A1: this compound (molecular formula C4H2BrN2, molecular weight 158.99 g/mol) is a pyrazine derivative where a bromine atom substitutes one hydrogen on the pyrazine ring. While its spectroscopic data requires further investigation, its structural characterization heavily relies on X-ray crystallography. [, ] For instance, in a study published in Acta Crystallographica Section E, researchers elucidated the crystal structure of a bimetallic metal-organic framework incorporating this compound. [] They determined that the iron(II) cation sits on an inversion center with an octahedral FeN6 coordination environment, while the copper(I) center displays a fourfold CuC3N coordination with near-perfect trigonal-pyramidal geometry. [] This type of detailed structural analysis is crucial for understanding the molecule's interactions and potential applications.
Q2: What are the applications of this compound in materials science?
A2: this compound shows promise in constructing metal-organic frameworks (MOFs). [, ] These frameworks, formed through the coordination of metal ions with organic ligands, have garnered significant interest for their potential in gas storage, separation, catalysis, and sensing. [, ] this compound, acting as an organic ligand, can bridge metal centers to create unique MOF architectures with potentially tunable properties. [] For example, one study demonstrated its use in forming a one-dimensional copper(I)-iodine-pyrazine coordination polymer with pressure-induced phase transitions and interesting opto-electronic responses. [] This highlights the potential of this compound-based MOFs in developing advanced materials with stimuli-responsive behavior.
Q3: Are there any known synthetic routes for this compound?
A3: Yes, the synthesis of this compound has been previously explored. [] While the details require further consultation of the original research, the study mentions improving existing synthetic methods and investigating the metalation of this compound using lithium alkylamides. [] This suggests ongoing research towards optimizing the synthesis and exploring the reactivity of this compound for broader applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)



![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)





